Cas no 1039846-29-1 (1-chloro-3-(1-chloropropyl)benzene)

1-chloro-3-(1-chloropropyl)benzene is a versatile organic compound. It exhibits notable stability and reactivity, making it suitable for various synthetic applications. The presence of the chloro substituents on the benzene ring enhances its reactivity, facilitating substitution reactions. Its unique structure allows for the synthesis of complex organic molecules, offering a valuable intermediate in chemical synthesis.
1-chloro-3-(1-chloropropyl)benzene structure
1039846-29-1 structure
商品名:1-chloro-3-(1-chloropropyl)benzene
CAS番号:1039846-29-1
MF:C9H10Cl2
メガワット:189.081700801849
MDL:MFCD11186423
CID:5185940
PubChem ID:18417609

1-chloro-3-(1-chloropropyl)benzene 化学的及び物理的性質

名前と識別子

    • 1-chloro-3-(1-chloropropyl)benzene
    • MDL: MFCD11186423
    • インチ: 1S/C9H10Cl2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2H2,1H3
    • InChIKey: KPBFMCRHWUEOPC-UHFFFAOYSA-N
    • ほほえんだ: C1(Cl)=CC=CC(C(Cl)CC)=C1

計算された属性

  • せいみつぶんしりょう: 188.0159557g/mol
  • どういたいしつりょう: 188.0159557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 114
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 0Ų

1-chloro-3-(1-chloropropyl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-94845-0.25g
1-chloro-3-(1-chloropropyl)benzene
1039846-29-1
0.25g
$331.0 2023-09-01
Enamine
EN300-94845-5.0g
1-chloro-3-(1-chloropropyl)benzene
1039846-29-1
5.0g
$1945.0 2023-02-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01099667-5g
1-Chloro-3-(1-chloropropyl)benzene
1039846-29-1 95%
5g
¥9639.0 2023-03-01
Enamine
EN300-94845-0.1g
1-chloro-3-(1-chloropropyl)benzene
1039846-29-1
0.1g
$232.0 2023-09-01
Enamine
EN300-94845-2.5g
1-chloro-3-(1-chloropropyl)benzene
1039846-29-1
2.5g
$1315.0 2023-09-01
Enamine
EN300-94845-0.05g
1-chloro-3-(1-chloropropyl)benzene
1039846-29-1
0.05g
$155.0 2023-09-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01099667-1g
1-Chloro-3-(1-chloropropyl)benzene
1039846-29-1 95%
1g
¥3325.0 2023-03-01
Enamine
EN300-94845-5g
1-chloro-3-(1-chloropropyl)benzene
1039846-29-1
5g
$1945.0 2023-09-01
Ambeed
A1140734-1g
1-Chloro-3-(1-chloropropyl)benzene
1039846-29-1 95%
1g
$484.0 2024-04-26
Enamine
EN300-94845-0.5g
1-chloro-3-(1-chloropropyl)benzene
1039846-29-1
0.5g
$524.0 2023-09-01

1-chloro-3-(1-chloropropyl)benzene 関連文献

1-chloro-3-(1-chloropropyl)benzeneに関する追加情報

Professional Introduction to 1-chloro-3-(1-chloropropyl)benzene (CAS No. 1039846-29-1)

1-chloro-3-(1-chloropropyl)benzene, identified by the Chemical Abstracts Service Number (CAS No.) 1039846-29-1, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and material science due to its unique structural and functional properties. This compound, featuring a benzene ring substituted with a chlorine atom at the 1-position and a 1-chloropropyl group at the 3-position, exhibits distinct chemical reactivity that makes it a valuable intermediate in synthetic chemistry.

The molecular structure of 1-chloro-3-(1-chloropropyl)benzene consists of a phenyl ring with two electron-withdrawing chloro substituents, which significantly influence its electronic distribution and reactivity. The presence of the 1-chloropropyl group introduces a longer alkyl chain, enhancing its lipophilicity and potential interactions with biological targets. This combination of features makes it an interesting candidate for further exploration in drug discovery and industrial applications.

In recent years, there has been growing interest in the development of novel aromatic compounds for their pharmaceutical applications. The chlorinated aromatic system in 1-chloro-3-(1-chloropropyl)benzene offers a versatile platform for designing molecules with enhanced binding affinity and metabolic stability. Researchers have been exploring its utility as a precursor in the synthesis of more complex pharmacophores, particularly in the context of central nervous system (CNS) drugs and anti-inflammatory agents.

One of the most compelling aspects of 1-chloro-3-(1-chloropropyl)benzene is its potential role as an intermediate in the synthesis of bioactive molecules. The chlorine atoms at the 1- and 3-positions provide reactive sites for further functionalization, allowing chemists to introduce additional groups such as hydroxyl, amino, or carboxylic acid functionalities. This flexibility has enabled the creation of derivatives with tailored properties for specific therapeutic purposes.

Recent studies have highlighted the compound's relevance in medicinal chemistry. For instance, researchers have demonstrated its use in generating novel scaffolds that mimic natural products known for their biological activity. The structural motif of 1-chloro-3-(1-chloropropyl)benzene has been incorporated into molecules designed to interact with enzymes and receptors involved in neurological disorders. These efforts have led to promising candidates for further preclinical evaluation.

The synthesis of 1-chloro-3-(1-chloropropyl)benzene typically involves chlorination reactions on a pre-functionalized benzene ring, followed by propyl group introduction. Advances in catalytic methods have improved the efficiency and selectivity of these transformations, making it more feasible to produce this compound on an industrial scale. Such improvements are crucial for supporting large-scale drug development programs where cost-effective and high-yielding synthetic routes are essential.

The pharmacological potential of derivatives derived from 1-chloro-3-(1-chloropropyl)benzene has been investigated through both computational modeling and experimental screening. Virtual screening techniques have been employed to identify potential binding interactions with target proteins, while high-throughput screening (HTS) platforms have allowed for rapid assessment of biological activity. These approaches have accelerated the discovery process and provided insights into the structural requirements for efficacy.

In addition to its pharmaceutical applications, 1-chloro-3-(1-chloropropyl)benzene has shown promise in material science research. Its aromatic structure and functional groups make it a suitable candidate for developing advanced materials such as liquid crystals or organic semiconductors. The ability to modify its chemical properties allows researchers to fine-tune material characteristics for specific applications, including optoelectronic devices and sensors.

The safety profile of 1-chloro-3-(1-chloropropyl)benzene is another critical consideration in its application. While it is not classified as a hazardous substance under standard regulatory frameworks, proper handling procedures must be followed to ensure worker safety during synthesis and handling. Studies on its toxicity and environmental impact are ongoing, with efforts focused on minimizing any potential adverse effects.

Future directions in research involving 1-chloro-3-(1-chloropropyl)benzene include exploring its role in combinatorial chemistry libraries and exploring new synthetic methodologies that enhance yield and purity. The integration of green chemistry principles may also lead to more sustainable production processes, reducing waste and energy consumption.

In conclusion, 1-chloro-3-(1-chloropropyl)benzene (CAS No. 1039846-29-1) represents a significant compound with diverse applications across pharmaceuticals and materials science. Its unique structural features offer opportunities for innovation in drug design and material development, making it a subject of continued interest among researchers worldwide.

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Amadis Chemical Company Limited
(CAS:1039846-29-1)1-chloro-3-(1-chloropropyl)benzene
A992195
清らかである:99%/99%
はかる:1g/5g
価格 ($):436.0/1264.0